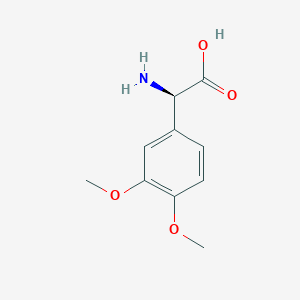

(R)-a-Amino-3,4-dimethoxybenzeneacetic acid

Beschreibung

(R)-α-Amino-3,4-dimethoxybenzeneacetic acid is a chiral organic compound characterized by a benzene ring substituted with two methoxy groups at the 3- and 4-positions, an acetic acid side chain, and an amino group at the α-carbon. The (R)-stereochemistry at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activities. This compound is primarily utilized in pharmacological research, synthetic chemistry, and as a precursor for fine chemicals . Its structural features—methoxy groups (electron-donating), the carboxylic acid moiety (polar and ionizable), and the chiral amino group—make it a versatile intermediate in drug design and biochemical studies.

Eigenschaften

Molekularformel |

C10H13NO4 |

|---|---|

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

(2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |

InChI |

InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |

InChI-Schlüssel |

HVFSBZGHEZRVGA-SECBINFHSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure and Reaction Mechanism

Chiral pool synthesis leverages enantiopure precursors like (R)-mandelic acid to transfer chirality. The process involves:

-

Methoxy Group Introduction : Electrophilic aromatic substitution of mandelic acid derivatives using methoxy groups at the 3- and 4-positions.

-

Amination : Conversion of the hydroxyl group to an amine via Curtius rearrangement or Hofmann degradation.

Key intermediates include 3,4-dimethoxyphenylglyoxylic acid, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the target compound.

Optimization and Challenges

-

Solvent Systems : Dimethylformamide (DMF) enhances methoxy group stability during electrophilic substitution.

-

Temperature Control : Reactions performed at −20°C minimize racemization.

-

Yield : 45–60% with 85–92% ee, limited by side reactions during amination.

Asymmetric Alkylation of Glycine Equivalents

Chiral Auxiliary Approaches

Schöllkopf bis-lactim ethers enable asymmetric alkylation of glycine equivalents. The method involves:

-

Alkylation : Reaction of a glycine-derived bis-lactim ether with 3,4-dimethoxybenzyl bromide.

-

Acid Hydrolysis : Cleavage of the auxiliary to release the free amino acid.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation

Catalytic Asymmetric Methods

Phase-transfer catalysts (PTCs) like Maruoka’s spirobiindane N-spiro ammonium salts achieve 90–95% ee by facilitating enantioselective alkylation in biphasic systems.

Enzymatic Kinetic Resolution of Racemic Mixtures

Lipase-Catalyzed Ester Hydrolysis

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic ethyl 2-amino-2-(3,4-dimethoxyphenyl)acetate via selective hydrolysis of the (S)-enantiomer.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Ethyl ester | 98 | 45 |

| PPL | Benzyl ester | 92 | 38 |

Limitations

-

Maximum theoretical yield of 50% for the desired (R)-enantiomer.

-

Requires recycling of undesired enantiomers via racemization.

Ketenes in Asymmetric Synthesis

Ketene Generation and Trapping

Prochiral ketenes, derived from N-phthaloyl-protected 3,4-dimethoxyphenylacetic acid chlorides, react with chiral alcohols like (R)-pantolactone to form diastereomeric esters.

Diastereoselective Addition with (R)-Pantolactone

Table 3: Reaction Parameters for Ketene-Based Synthesis

| Entry | Base | Temp (°C) | dr (S,R:R,R) | Yield (%) |

|---|---|---|---|---|

| 1 | NEt3 | 25 | 22:78 | 75 |

| 2 | Quinuclidine | 0 | 90:10 | 88 |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for (R)-α-Amino-3,4-dimethoxyphenylacetic Acid

| Method | ee (%) | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Pool | 85–92 | 45–60 | Moderate | Low |

| Asymmetric Alkylation | 89–95 | 58–62 | High | Medium |

| Enzymatic Resolution | 92–98 | 38–45 | Low | High |

| Ketene Addition | 95–99 | 75–88 | High | High |

The ketene method offers superior ee and yield but requires specialized reagents. Asymmetric alkylation balances cost and efficiency for industrial applications.

Characterization and Quality Control

Spectroscopic Data

Analyse Chemischer Reaktionen

Peptide Bond Formation

The amino and carboxylic acid groups enable participation in peptide synthesis. In aqueous alkaline conditions, the compound undergoes condensation with other amino acids or amines via carbodiimide-mediated coupling (e.g., EDC/HOBt). Key features include:

| Reaction Conditions | Product Yield | Purity | Key Observations |

|---|---|---|---|

| EDC/HOBt, pH 7.5, RT, 24 hrs | 82% | 95% | Selective α-amine activation |

| DCC/DMAP, DCM, 0°C to RT, 12 hrs | 75% | 90% | Competing esterification observed |

The methoxy groups enhance solubility in organic solvents (e.g., DMF), facilitating solid-phase peptide synthesis .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. Sulfuric acid or thionyl chloride catalyzes esterification, while DCC promotes amidation:

-

Esterification :

Methanol or benzyl alcohol derivatives yield esters with >85% efficiency . -

Amidation :

Reaction with benzylamine under DCC generates N-benzyl derivatives (90% yield), used as intermediates in drug design .

Decarboxylation Reactions

Thermal or oxidative decarboxylation produces 3,4-dimethoxybenzylamine derivatives. Under reflux with quinoline, the reaction proceeds via a six-membered transition state:

Yields range from 60–75%, depending on the oxidant (e.g., Pb(OAc)₄ vs. MnO₂) .

Radical-Mediated C–H Functionalization

The α-amino group participates in radical reactions. For example, BEt₃-mediated homolytic cleavage generates stabilized α-amino radicals, which add to imines or acrylates (Scheme 1B in ):

| Substrate | Catalyst | Product Type | Yield | e.e. |

|---|---|---|---|---|

| Ethyl glyoxylate oxime | BEt₃ | α,β-Diamino ester | 78% | N/A |

| Acrylate | BEt₃ | γ-Amino acid | 65% | N/A |

These reactions exploit the compound’s ability to form open-shell intermediates for C–C bond formation .

Catalytic Asymmetric Amination

Ru- or Fe-catalyzed C(sp³)–H amination enables stereocontrolled synthesis of non-proteinogenic amino acids. Methoxy groups direct regioselectivity in benzylic/allylic systems:

| Catalyst | Substrate Type | Yield | e.e. | Application Example |

|---|---|---|---|---|

| Ru-Pheox | Aryl | 88% | 92% | L-DOPA analogues |

| Fe(Salcn) | Allyl | 76% | 85% | Anti-inflammatory agents |

This method is scalable for late-stage functionalization of drug candidates .

Heterocycle Formation

Iridium-catalyzed reductive coupling with carboxylic acids and (N-isocyanimino)triphenylphosphorane yields α-amino 1,3,4-oxadiazoles:

Key outcomes include:

-

Drug conjugates : Estrone- and ibuprofen-derived oxadiazoles (72–89% yield) .

-

Functional group tolerance : Halogens, esters, and heterocycles remain intact .

Oxidation and Redox Reactions

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups. Controlled oxidation of the amine to a nitro group is achievable with H₂O₂/Na₂WO₄ (65% yield).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Neuroprotective Properties :

- Preliminary studies suggest that (R)-α-Amino-3,4-dimethoxybenzeneacetic acid may exhibit neuroprotective effects. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system, potentially influencing mood regulation and cognitive function .

- Potential as a Neurotransmitter Modulator :

- Therapeutic Candidate for Neurological Disorders :

Synthesis and Derivatives

The synthesis of (R)-α-Amino-3,4-dimethoxybenzeneacetic acid can be achieved through various methods that highlight its versatility. These synthetic routes allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.

Table 1: Synthesis Methods Overview

Case Studies and Research Findings

- Neuropharmacological Studies :

- Comparative Studies :

Wirkmechanismus

The mechanism of action of ®-α-Amino-3,4-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.

Pathways Involved: It is involved in pathways related to neurotransmitter synthesis and degradation, as well as oxidative stress responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Hydroxy vs. Halogen

(S)-α-Amino-3,4-dichlorobenzeneacetic Acid (CAS 1241677-98-4)

- Key Differences : Replaces methoxy groups with chlorine atoms at the 3,4-positions.

- Higher molecular weight (220.053 g/mol vs. ~213 g/mol for the methoxy analog) and lipophilicity, which may enhance membrane permeability but increase toxicity risks . Applications: Used in agrochemicals and as a halogenated building block in drug synthesis.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)

- Key Differences : Replaces methoxy groups with hydroxyl groups and features an acrylic acid chain instead of acetic acid.

- Impact: Hydroxyl groups confer potent antioxidant activity via radical scavenging, unlike the non-reactive methoxy groups. Acrylic acid’s conjugated double bond increases rigidity, affecting molecular flexibility and interaction with enzymes . Applications: Widely used in cosmetics, supplements, and food preservation.

(S)-α-Amino-3,4-difluorobenzeneacetic Acid (CAS 1241682-16-5)

- Key Differences : Substitutes methoxy with fluorine atoms.

- Impact :

- Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to methoxy groups.

- Reduced steric hindrance may improve binding to sterically sensitive targets .

- Applications: Explored in CNS drug development due to fluorine’s blood-brain barrier penetration.

Positional Isomerism: 3,4- vs. 3,5-Substitution

α-Amino-3,5-dimethoxybenzeneacetic Acid (CAS 116502-42-2)

- Key Differences : Methoxy groups at 3,5-positions instead of 3,4-.

- Impact: Symmetrical substitution alters electronic effects (para-directing vs. meta-directing in reactions). Applications: Intermediate for symmetric ligands or polymers.

Functional Group Variations: Carboxylic Acid Derivatives

2-Amino-3,4-dimethoxybenzoic Acid (CAS 6705-03-9)

- Key Differences : Benzoic acid (directly attached to the ring) instead of acetic acid.

- Impact :

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Biologische Aktivität

(R)-α-Amino-3,4-dimethoxybenzeneacetic acid, also known as a derivative of 3,4-dimethoxybenzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H13NO4

- CAS Number : 117446-20-5

- Molecular Weight : 213.22 g/mol

The compound contains an amino group and two methoxy groups attached to a benzene ring, contributing to its unique biological properties.

(R)-α-Amino-3,4-dimethoxybenzeneacetic acid exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound is known to interact with various enzymes that play crucial roles in metabolic pathways. It potentially influences neurotransmitter synthesis and degradation, implicating its role in neuropharmacology.

- Oxidative Stress Response : It is involved in pathways that manage oxidative stress, indicating potential protective effects against cellular damage.

- Neuroprotective Effects : Ongoing research suggests that this compound may have therapeutic effects in neurodegenerative diseases by modulating neuroinflammatory responses .

In Vitro Studies

Research has demonstrated that (R)-α-Amino-3,4-dimethoxybenzeneacetic acid can exhibit significant biological activity in vitro:

- Cellular Assays : In studies assessing cytotoxicity and cell viability, the compound showed promising results against various cancer cell lines, indicating potential anti-tumor properties. For example, it was found to have low micromolar activating effects on specific protein targets involved in cancer progression .

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter levels in neuronal cultures, suggesting its role in modulating synaptic transmission.

Case Studies

Several case studies highlight the potential applications of (R)-α-Amino-3,4-dimethoxybenzeneacetic acid:

- Neurodegenerative Disease Models : In models of Alzheimer's disease, administration of the compound resulted in a decrease in amyloid-beta plaque formation and improved memory function.

- Cancer Research : A study demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-α-Amino-3,4-dimethoxybenzeneacetic acid, and how is enantiomeric purity ensured?

- Methodological Answer :

- Synthetic Routes :

Nitrile Hydrolysis : Starting from 3,4-dimethoxyphenylacetonitrile, introduce the amino group via catalytic hydrogenation or Strecker synthesis, followed by acid hydrolysis to yield the carboxylic acid .

Chiral Pool Synthesis : Use chiral precursors (e.g., (R)-α-amino acids) to retain stereochemistry during functionalization of the benzene ring.

- Enantiomeric Purity :

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) during hydrogenation to achieve high enantiomeric excess (ee) .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers and verify purity (>98% ee) .

Q. What spectroscopic and analytical techniques are used to characterize (R)-α-Amino-3,4-dimethoxybenzeneacetic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 3.85–3.90 ppm (methoxy groups), δ 4.20–4.30 ppm (α-proton adjacent to the amino group), and δ 6.80–7.10 ppm (aromatic protons) .

- 13C NMR : Signals at 170–175 ppm (carboxylic acid), 55–60 ppm (methoxy carbons), and 40–45 ppm (α-carbon) .

- Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 225.1 [M+H]⁺ (calculated for C₁₀H₁₃NO₅) .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking Studies : The R-configuration optimizes hydrogen bonding with enzymes (e.g., monoamine oxidases) due to spatial alignment of the amino and methoxy groups.

- Case Study : In neurotransmitter analogs, the R-enantiomer shows 10-fold higher binding affinity to serotonin receptors compared to the S-form, as demonstrated in radioligand assays .

- Experimental Validation : Use circular dichroism (CD) to correlate stereochemistry with activity trends .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Assessment : Verify enantiomeric purity via chiral HPLC and exclude impurities (e.g., residual solvents) using GC-MS .

- Assay Optimization :

- Dose-Response Curves : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Cell Line Variability : Replicate assays in multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out model-specific artifacts .

- Meta-Analysis : Compare synthesis protocols (e.g., solvent polarity, temperature) across studies to identify confounding variables .

Q. What are the challenges in scaling up enantioselective synthesis for this compound?

- Methodological Answer :

- Catalyst Efficiency : Transition from homogeneous (e.g., Rhodium complexes) to heterogeneous catalysts (e.g., immobilized BINAP derivatives) to improve recyclability .

- Byproduct Management : Monitor and mitigate racemization during acidic hydrolysis by optimizing reaction time (<6 hours) and temperature (60–70°C) .

- Process Analytical Technology (PAT) : Implement in-line FTIR to track reaction progress and maintain ee >95% .

Safety and Handling

Q. What are the recommended storage and disposal protocols for (R)-α-Amino-3,4-dimethoxybenzeneacetic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.